molecular formula C17H19N5O2S B4872872 2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B4872872
M. Wt: 357.4 g/mol
InChI Key: SDIVEFQBGBZTLZ-UHFFFAOYSA-N
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Description

2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom linked to a pyrimidine ring and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from basic organic molecules, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Sulfur Atom: The sulfur atom can be introduced via thiolation reactions using reagents like thiourea or sulfur-containing compounds.

    Formation of the Quinazolinone Moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.

    Coupling Reactions: The final step involves coupling the pyrimidine-sulfur compound with the quinazolinone derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may include the use of bases or acids, depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be explored for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be investigated for its therapeutic potential

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(pyrimidin-2-ylsulfanyl)acetamide: A simpler analog with a similar pyrimidine-sulfur structure.

    N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide: A compound with a similar quinazolinone moiety.

Uniqueness

The uniqueness of 2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide lies in its combined structure, which includes both the pyrimidine-sulfur and quinazolinone moieties. This dual functionality might confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-N-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-10-14-11(7-17(2,3)8-12(14)23)21-15(20-10)22-13(24)9-25-16-18-5-4-6-19-16/h4-6H,7-9H2,1-3H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIVEFQBGBZTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)NC(=O)CSC3=NC=CC=N3)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 5
2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(pyrimidin-2-ylsulfanyl)-N-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

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